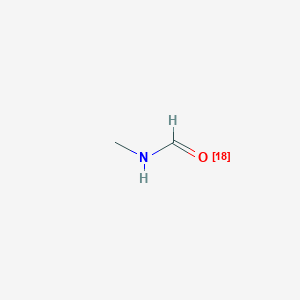
过磷酸钙
描述
Calcium superphosphate, also known as Monocalcium phosphate, is an uncomplicated fertilizer whose main component is phosphorus . It is usually applied in spring, but it is also used as a fall fertilizer and as a mid-season fertilizer . In addition to phosphorus, this fertilizer contains a small amount of nitrogen . The main substance of this fertilizer is phosphorus, the phosphorus content in Superphosphate varies widely, from 20% to 50% . In the fertilizer, phosphorus is present in the form of free phosphoric acid and monocalcium phosphate .
Synthesis Analysis
Superphosphate fertilizers are produced by treatment of “phosphate rock” with acids (“acidulation”). Using phosphoric acid, fluorapatite is converted to Ca (H 2 PO 4) 2 . The application rate is the most important factor contributing to the synthesis of calcium superphosphate, followed by soil pH and duration .Molecular Structure Analysis
The molecular formula of Calcium Superphosphate is CaH7O5P .Chemical Reactions Analysis
The general chemical reaction is Ca₃ (PO₄)₂ [rock phosphate] + 2 H₂SO₄ [sulfuric acid] → Ca (H₂PO4)₂ + 2 CaSO₄ [gypsum] . SSP can easily be produced on a small scale to meet regional needs .Physical and Chemical Properties Analysis
Calcium superphosphate is a colorless or light gray granular (or powdery) fertilizer . Most of the solubility is soluble in water, a small part is insoluble in water and soluble in 2% citric acid (citric acid solution) solution . Its molecular mass is 158.1, density is 2.22016, melting point is 100°C, boiling point is 203°C, and flash point is 203°C .科学研究应用
农业改良
过磷酸钙已被证明对作物产量和土壤质量有显着影响。例如,它的施用可以导致幼苗生长高度增加,如在兴安落叶松中观察到的,最佳施肥量带来显着的生长优势 (刘桂英, 2011)。类似地,它在以木质泥炭作为填充剂堆肥猪粪中的使用显示出提高堆肥成熟度同时减少气体排放,从而促进更可持续的农业实践 (张迪芳, 罗文海, 袁静, 李国学, 罗媛, 2017)。
环境和土壤健康
研究还强调了过磷酸钙使用对环境的影响,特别是对土壤健康的影响。长期施用过磷酸钙会导致土壤稀土元素含量增加,这可能对土壤化学和肥力产生影响 (张云, 邓丽梅, 叶万, 2006)。此外,研究表明过磷酸钙在堆肥过程中可以减少氮损失,从而提高由猪粪和米糠制成的堆肥中的氮素保持率 (翁俊吉, 2012)。
肥料效率和土壤性质
过磷酸钙作为磷酸盐肥料的效率已通过大量田间试验得到验证,表明它在某些土壤条件下优于其他磷酸盐肥料,特别是在苏格兰东南部 (K. 辛普森, 1956)。此外,在堆肥中添加过磷酸钙已显示出可以减轻氮气排放并提高堆肥质量,表明它在增强土壤和植物健康方面具有多功能作用 (姜吉绍, 康康, 张春艳, G. 燕, 吕静华, 李云北, 2019)。
作用机制
Target of Action
Calcium superphosphate, a weakly acidic phosphatic fertilizer, primarily targets soil and plants. It is widely used in agriculture to enhance soil fertility and crop yield . In the soil, it interacts with various elements, notably cadmium (Cd), where it competes with Cd ions, thereby reducing soil cadmium availability (SCA) . It also affects the soil’s rare earth element contents .
Mode of Action
Calcium superphosphate interacts with its targets through a series of chemical reactions. When applied to soil, it lowers the soil pH, and the calcium ions (Ca2+) in the superphosphate compete with the soil Cd2+, reducing the SCA . This interaction is particularly significant in the remediation of cadmium-contaminated soils .
Biochemical Pathways
The phosphate ions in calcium superphosphate likely react with hydrochloric acid in the stomach to neutralize the pH . In toothpaste and in systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis respectively . In the human body, calcium plays a vital role in signal transduction pathways . Over 500 human proteins are known to bind or transport calcium .
Pharmacokinetics
It has been engineered as a drug delivery nanocarrier due to these properties .
Result of Action
The application of calcium superphosphate results in several beneficial outcomes. In agriculture, it increases the average yield of crops . In environmental remediation, it reduces the availability of harmful elements like cadmium in the soil . In the human body, it contributes to the remineralization of teeth and supports bone homeostasis .
Action Environment
The action of calcium superphosphate is influenced by various environmental factors. For instance, the soil’s pH and cation exchange capacity (CEC) affect the passivation effect of the fertilizer . In alkaline soil conditions and high soil CEC values, the input of phosphorus-containing materials (PCMs) like calcium superphosphate can better deactivate SCA . The long-term application of calcium superphosphate can lead to an increase in the soil’s rare earth element contents .
安全和危害
未来方向
Phosphogypsum, a by-product of phosphate ore processing, has been widely applied in remediation of cadmium-contaminated soils, and their effects on the change of soil cadmium availability (SCA) varied with their physicochemical characteristics and environmental conditions . Future research directions include exploring novel phosphogypsum and suitable strategies for controlling the SCA through phosphogypsum application .
生化分析
Biochemical Properties
Calcium superphosphate plays a crucial role in biochemical reactions, particularly in the context of plant physiology. It provides phosphorus, an essential nutrient supporting physiological and biochemical processes in plants, including cell division, cell growth, energy storage and transfer, respiration, and photosynthesis .
Cellular Effects
The phosphorus provided by Calcium superphosphate is vital for various cellular processes. It influences cell function by participating in energy storage and transfer, respiration, and photosynthesis . It also impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Calcium superphosphate exerts its effects primarily through the provision of phosphorus. This element is a key component of ATP, DNA, RNA, and phospholipids, all of which are essential for cellular function .
Temporal Effects in Laboratory Settings
The effects of Calcium superphosphate can change over time in laboratory settings. For instance, it has been observed that the use of Calcium superphosphate as a fertilizer can lead to changes in soil phosphorus levels, influencing plant growth and development over time .
Metabolic Pathways
Calcium superphosphate contributes to several metabolic pathways through the provision of phosphorus. This element is involved in the ATP-ADP cycle, DNA and RNA synthesis, and the formation of phospholipids, among other metabolic processes .
Transport and Distribution
In plants, the phosphorus from Calcium superphosphate is transported and distributed within cells and tissues through various transporters. It is typically absorbed by plant roots and then distributed to other parts of the plant where it is needed .
Subcellular Localization
The phosphorus provided by Calcium superphosphate can be found in various subcellular compartments. It is a key component of ATP, DNA, and RNA, which are located in the cytoplasm and nucleus. It is also a component of phospholipids, which are found in cell membranes .
属性
IUPAC Name |
calcium;dihydrogen phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2H3O4P.H2O/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZJARSYCHAEND-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH6O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872565 | |
| Record name | Calcium bis(dihydrogen phosphate) monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-30-8 | |
| Record name | Calcium phosphate, monobasic, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium bis(dihydrogen phosphate) monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, calcium salt, hydrate (2:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM PHOSPHATE, MONOBASIC, MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N4E6L5449 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does calcium superphosphate influence the availability of lead (Pb) in contaminated soils?
A1: Calcium superphosphate, along with other amendments like lime and sodium sulfide, can transform lead in contaminated soils from readily available forms to more stable, less bioavailable forms. [] This transformation reduces the risk of lead uptake by plants, promoting safer food production. []
Q2: What is the mechanism behind the reduced lead bioavailability with calcium superphosphate application?
A2: The addition of calcium superphosphate decreases the content of water-soluble and exchangeable lead in the soil, while increasing the fraction of residual lead. [] Water-soluble and exchangeable lead are the forms most easily absorbed by plants. By converting these forms to the less available residual form, calcium superphosphate reduces lead bioavailability. []
Q3: Does the effectiveness of calcium superphosphate in remediating lead vary depending on the targeted lead form?
A3: Yes, the order of effectiveness for different lead forms differs. For water-soluble lead, sodium sulfide proves most effective, followed by lime and then calcium superphosphate. [] For exchangeable lead, the order is lime, calcium superphosphate, and then sodium sulfide. [] The effectiveness also varies for other lead forms, indicating the importance of considering the specific lead forms present in the soil. []
Q4: Can calcium superphosphate impact nitrogen retention during composting?
A4: Yes, studies show that calcium superphosphate can significantly increase the nitrogen content in compost made from materials like cyanobacteria. [] This effect is attributed to its ability to raise compost temperature and reduce pH, creating an environment conducive to nitrogen fixation. []
Q5: How does calcium superphosphate compare to other nitrogen fixatives in composting?
A5: Research indicates that calcium superphosphate, alongside Mg(OH)2-H3PO4 solution, demonstrates superior nitrogen retention capabilities compared to zeolite during cyanobacteria composting. [] This difference highlights the varying effectiveness of different additives in composting processes. []
Q6: Can calcium superphosphate be used to enhance the yield of field bean?
A7: Yes, research indicates a significant improvement in field bean seed yield with the application of calcium superphosphate. [] This effect is further amplified when combined with ammonium sulphate, suggesting a synergistic effect between these fertilizers. []
Q7: Does calcium superphosphate influence the growth and yield of garlic in alkaline calcareous soil?
A8: Yes, application of calcium superphosphate significantly increases both the stem diameter and yield of garlic in alkaline calcareous soils. [] While calcium sulfate exhibits a more pronounced effect on stem diameter, calcium superphosphate demonstrates a consistent positive impact on yield. []
Q8: Can calcium superphosphate be utilized to mitigate gas emissions from livestock manure?
A9: Research suggests that applying calcium superphosphate to rabbit manure can effectively reduce ammonia emissions by up to 33%. [, ] While the exact mechanism requires further investigation, this finding highlights the potential of calcium superphosphate in mitigating environmental pollution from livestock farming. [, ]
Q9: What role does calcium superphosphate play in the production of controlled-release fertilizers?
A10: Calcium superphosphate, when combined with bentonite, can be used to create a controlled-release coating for fertilizer granules. [] This coating regulates the release of nutrients, ensuring a prolonged supply to plants and potentially reducing nutrient loss through leaching. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















